

# An In-Depth Technical Guide to (2,3-Dihydrobenzofuran-6-yl)methanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2,3-Dihydrobenzofuran-6-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

**(2,3-Dihydrobenzofuran-6-yl)methanol**, a heterocyclic organic compound, holds potential for exploration in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, properties, and potential biological relevance, collating available data for researchers and scientists.

## Chemical Identity and Properties

**(2,3-Dihydrobenzofuran-6-yl)methanol** is characterized by a dihydrobenzofuran core with a hydroxymethyl substituent at the 6-position. Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	1083168-69-7	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	150.17 g/mol	<a href="#">[1]</a>
SMILES	OCc1cc2c(OCC2)cc1	
Predicted Boiling Point	291.3 ± 9.0 °C	
Predicted Density	1.217 ± 0.06 g/cm <sup>3</sup>	

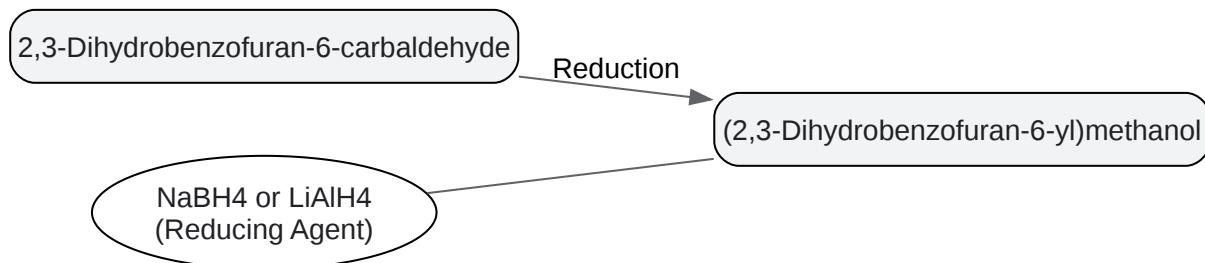
## Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **(2,3-Dihydrobenzofuran-6-yl)methanol** are not readily available in the public domain, a plausible and commonly employed synthetic route involves the reduction of the corresponding carboxylic acid or aldehyde.

A potential synthetic pathway is the reduction of 2,3-dihydrobenzofuran-6-carbaldehyde. This transformation can be achieved using standard reducing agents.

Hypothetical Experimental Protocol for the Reduction of 2,3-Dihydrobenzofuran-6-carbaldehyde:

Reaction Scheme:



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Caption: Synthesis of **(2,3-Dihydrobenzofuran-6-yl)methanol**.

Materials:

- 2,3-dihydrobenzofuran-6-carbaldehyde
- Sodium borohydride ( $\text{NaBH}_4$ ) or Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous solvent (e.g., methanol for  $\text{NaBH}_4$ , or diethyl ether/tetrahydrofuran for  $\text{LiAlH}_4$ )
- Acidic workup solution (e.g., dilute hydrochloric acid)

- Drying agent (e.g., anhydrous magnesium sulfate)
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure using Sodium Borohydride (Illustrative):

- Dissolve 2,3-dihydrobenzofuran-6-carbaldehyde in methanol in a round-bottom flask and cool the solution in an ice bath.
- Slowly add sodium borohydride to the stirred solution. The reaction is typically exothermic.
- After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by the slow addition of a dilute acid solution.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by a suitable method, such as column chromatography, to obtain pure **(2,3-dihydrobenzofuran-6-yl)methanol**.

Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would need to be optimized for this particular substrate.

## Potential Biological Activity and Applications in Drug Development

Direct pharmacological studies on **(2,3-dihydrobenzofuran-6-yl)methanol** are scarce in publicly available literature. However, the 2,3-dihydrobenzofuran scaffold is a recognized

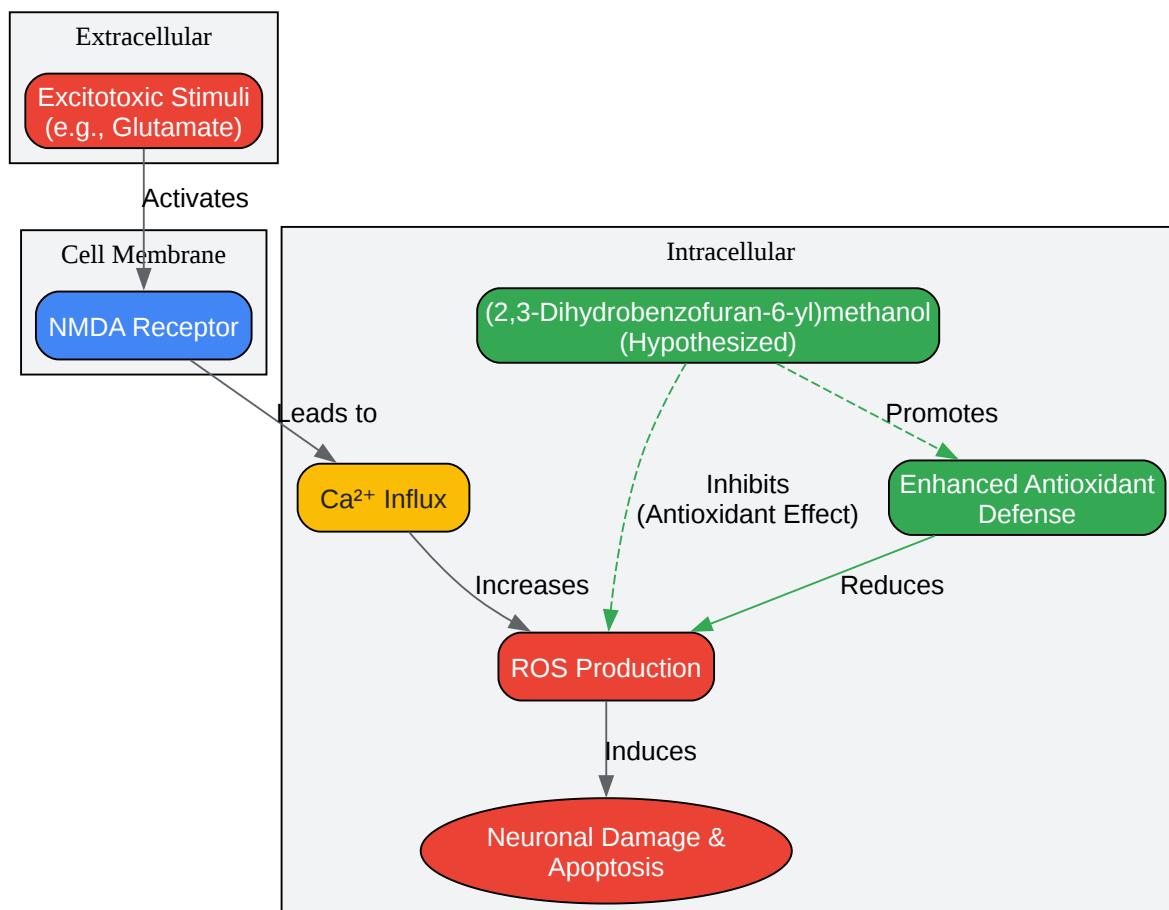
"privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.

**Neuroprotective Potential:** Derivatives of 2,3-dihydrobenzofuran have been investigated for their neuroprotective effects. These compounds have shown potential in mitigating neuronal damage caused by excitotoxicity and oxidative stress. The structural similarity of **(2,3-dihydrobenzofuran-6-yl)methanol** to these neuroprotective agents suggests it could be a candidate for further investigation in the context of neurodegenerative diseases.

**Interaction with Serotonin Transporters:** The 2,3-dihydrobenzofuran moiety is also found in compounds that interact with the serotonin transporter (SERT). For instance, certain benzofuran derivatives exhibit affinity for both the 5-HT1A receptor and SERT. Given that viloxazine, a norepinephrine reuptake inhibitor with a related morpholine ring structure, has been developed for treating ADHD, it is plausible that **(2,3-dihydrobenzofuran-6-yl)methanol** or its derivatives could be explored for their effects on monoamine transporters.

## Signaling Pathway Hypothesis

Based on the known activities of the broader class of dihydrobenzofuran compounds, a hypothetical signaling pathway illustrating potential neuroprotective mechanisms is presented below. This diagram represents a general framework and has not been specifically validated for **(2,3-Dihydrobenzofuran-6-yl)methanol**.



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## References

- 1. [americanelements.com \[americanelements.com\]](http://americanelements.com)
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)